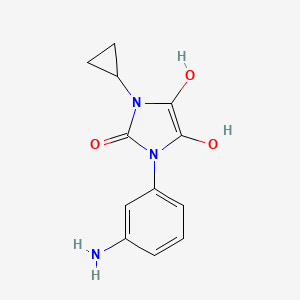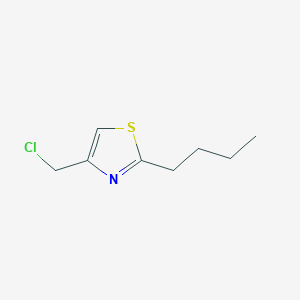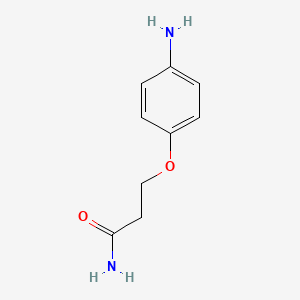
3-amino-N-(5-bromopyridin-2-yl)benzamide
Descripción general
Descripción
“3-amino-N-(5-bromopyridin-2-yl)benzamide” is a chemical compound with a molecular formula of C12H10BrN3O. It is used in various applications, including as a reagent in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(5-bromopyridin-2-yl)benzamide” consists of a benzamide group attached to a bromopyridinyl group via an amine linkage . The compound has a molecular weight of 292.13 g/mol.
Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
Research has focused on the synthesis and structural characterization of antipyrine-like derivatives, including compounds similar to 3-amino-N-(5-bromopyridin-2-yl)benzamide. These studies have highlighted the significance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal packing of these compounds. The solid-state structures have been thoroughly analyzed through Hirshfeld surface analysis and DFT calculations, revealing insights into the energetic contributions of different interactions (Saeed et al., 2020).
Synthesis and Reactivity
In the realm of synthetic chemistry, various methodologies have been developed to synthesize benzamide derivatives and their analogs efficiently. These methods involve reactions under specific conditions to achieve high yields and desired functionalities. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been described, showcasing an efficient pathway to obtain compounds with potential as dopamine D2 and D3 and serotonin-3 receptors antagonists (Hirokawa et al., 2000).
Biological Activity and Potential Applications
Benzamide derivatives, including those structurally related to 3-amino-N-(5-bromopyridin-2-yl)benzamide, have been explored for their potential biological activities. For instance, the synthesis and neuroleptic activity of specific benzamides have been studied, demonstrating their inhibitory effects on stereotyped behavior in rats and highlighting a correlation between structure and activity. These compounds have shown promise as potential neuroleptics, with some derivatives being significantly more active than existing medications (Iwanami et al., 1981).
Additionally, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This research underscores the versatility of benzamide derivatives in medicinal chemistry and their potential as antiviral agents (Hebishy et al., 2020).
Propiedades
IUPAC Name |
3-amino-N-(5-bromopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPVJUVITZVYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)




![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)

